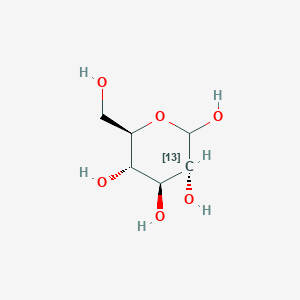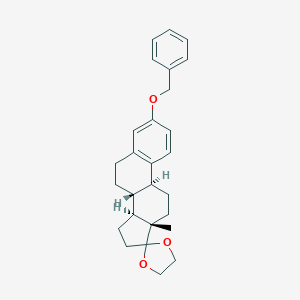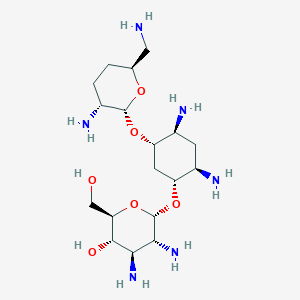
2''-Amino-5,2''-dideoxydibekacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2''-Amino-5,2''-dideoxydibekacin is a synthetic aminoglycoside antibiotic that is derived from the natural antibiotic kanamycin. It is a potent antimicrobial agent that has been shown to be effective against a wide range of bacterial infections. The purpose of
Mecanismo De Acción
The mechanism of action of 2''-Amino-5,2''-dideoxydibekacin is similar to that of other aminoglycoside antibiotics. It binds to the bacterial ribosome and interferes with protein synthesis, leading to the accumulation of abnormal proteins and ultimately bacterial death. It is thought to have a dual mechanism of action, inhibiting both the initiation and elongation phases of protein synthesis.
Efectos Bioquímicos Y Fisiológicos
The use of 2''-Amino-5,2''-dideoxydibekacin has been associated with a number of biochemical and physiological effects. It has been shown to cause nephrotoxicity and ototoxicity in some patients, particularly when used in high doses or for prolonged periods of time. It has also been shown to interfere with neuromuscular transmission, leading to muscle weakness and respiratory failure in some cases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2''-Amino-5,2''-dideoxydibekacin in lab experiments is its broad-spectrum activity against a wide range of bacteria. It is also relatively easy to synthesize and has a relatively low cost compared to other antibiotics. However, its use is limited by its potential toxicity and the development of bacterial resistance.
Direcciones Futuras
There are several potential future directions for the study of 2''-Amino-5,2''-dideoxydibekacin. One area of interest is the development of new derivatives with improved efficacy and reduced toxicity. Another area of interest is the study of the mechanism of action and the development of new strategies for combating bacterial resistance. Additionally, the potential use of 2''-Amino-5,2''-dideoxydibekacin in combination with other antibiotics or as a prophylactic agent in high-risk patients warrants further investigation.
Métodos De Síntesis
The synthesis of 2''-Amino-5,2''-dideoxydibekacin involves the modification of the kanamycin molecule. The process begins with the chemical modification of the 2''-hydroxyl group of kanamycin to form a 2''-amino group. This is achieved through the use of a reagent such as sodium hydride or lithium diisopropylamide. The resulting compound is then treated with a reducing agent such as sodium borohydride or lithium aluminum hydride to remove the 5''-hydroxyl group and form the 5''-deoxy derivative. The final step involves the acylation of the 6''-amino group with a dibekacin derivative to form 2''-Amino-5,2''-dideoxydibekacin.
Aplicaciones Científicas De Investigación
2''-Amino-5,2''-dideoxydibekacin has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. It has also been shown to be effective against some Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. In addition, 2''-Amino-5,2''-dideoxydibekacin has been studied for its potential use in treating infections in immunocompromised patients, such as those with cystic fibrosis or cancer.
Propiedades
Número CAS |
147920-25-0 |
|---|---|
Nombre del producto |
2''-Amino-5,2''-dideoxydibekacin |
Fórmula molecular |
C18H38N6O6 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R,6S)-4,5-diamino-6-[(1R,2R,4S,5S)-2,4-diamino-5-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxycyclohexyl]oxy-2-(hydroxymethyl)oxan-3-ol |
InChI |
InChI=1S/C18H38N6O6/c19-5-7-1-2-8(20)17(27-7)28-11-4-12(10(22)3-9(11)21)29-18-15(24)14(23)16(26)13(6-25)30-18/h7-18,25-26H,1-6,19-24H2/t7-,8+,9-,10+,11-,12+,13+,14+,15+,16+,17+,18-/m0/s1 |
Clave InChI |
YKSZWVOPBJVIMF-WOKVEOECSA-N |
SMILES isomérico |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@H]2C[C@H]([C@@H](C[C@@H]2N)N)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)N)N |
SMILES |
C1CC(C(OC1CN)OC2CC(C(CC2N)N)OC3C(C(C(C(O3)CO)O)N)N)N |
SMILES canónico |
C1CC(C(OC1CN)OC2CC(C(CC2N)N)OC3C(C(C(C(O3)CO)O)N)N)N |
Otros números CAS |
147920-25-0 |
Sinónimos |
2'-Amino-5,2'-dideoxydibekacin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



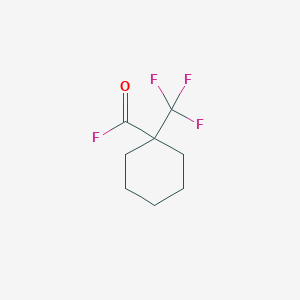
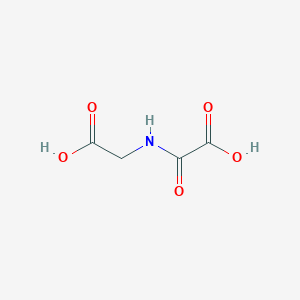
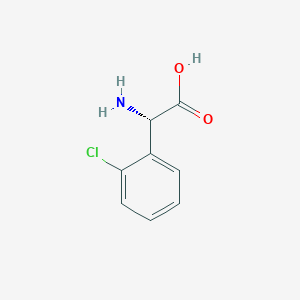
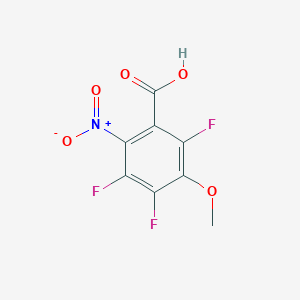
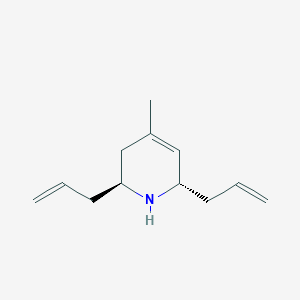
![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)
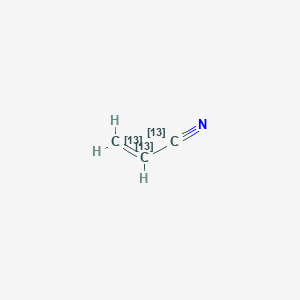
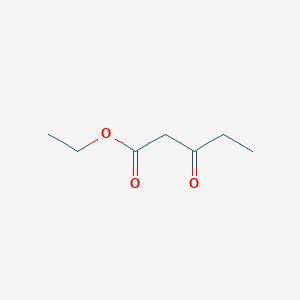
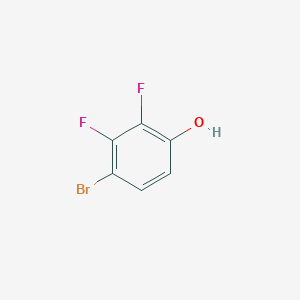
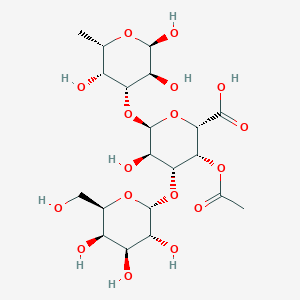
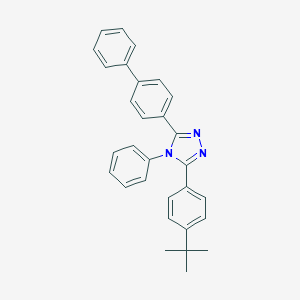
![(13S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B118795.png)
